molecular formula C16H15BrN2O2S B2618903 (5-bromofuran-2-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 862826-93-5

(5-bromofuran-2-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2618903
CAS No.: 862826-93-5
M. Wt: 379.27
InChI Key: YJKABEJWWLTDIH-UHFFFAOYSA-N
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Description

The compound (5-bromofuran-2-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that features a brominated furan ring, a thioether linkage, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Thioether Linkage: The brominated furan is then reacted with 2-methylbenzyl mercaptan under basic conditions to form the thioether linkage.

    Imidazole Ring Formation: The final step involves the formation of the imidazole ring through a cyclization reaction, typically using a suitable amine and aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium alkoxide (NaOR).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Activity: The imidazole moiety is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development:

Industry

    Materials Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thioether linkage may also play a role in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • (5-bromofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
  • 1-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea

Uniqueness

  • Structural Features : The combination of a brominated furan ring, a thioether linkage, and an imidazole moiety is unique and not commonly found in other compounds.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-11-4-2-3-5-12(11)10-22-16-18-8-9-19(16)15(20)13-6-7-14(17)21-13/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKABEJWWLTDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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